Hypophosphoric acid, tetraethyl ester

Description

Historical Context and Early Developments in Hypophosphorus Chemistry

The journey to understanding tetraethyl hypophosphate begins with the foundational discoveries in the chemistry of diphosphorus (B173284) compounds.

The study of compounds containing a P-P bond, such as hypodiphosphoric acid, dates back to 1877. nih.govresearchgate.net Hypodiphosphoric acid, formerly known as hypophosphoric acid, is a white, crystalline solid that is stable in its hydrated form at ambient temperatures. nih.gov In aqueous solutions, it acts as a tetrabasic acid. nih.gov A key structural characteristic of hypodiphosphoric acid and its derivatives is the >P(=O)-P(=O)< fragment. nih.govresearchgate.net However, the parent acid is unstable under acidic conditions, where it can undergo disproportionation to phosphoric acid and phosphorous acid. nih.gov This instability can be partly attributed to a slow rearrangement to the unsymmetrical isohypodiphosphoric acid, which features a P-O-P linkage connecting phosphorus atoms in different oxidation states. nih.gov

The development of synthetic methods for forming P-P bonds has been a significant area of organophosphorus chemistry. Early methods for creating these bonds included Wurtz-Fittig type syntheses. mdpi.com A notable advancement in the synthesis of hypodiphosphoric acid esters was reported by Zwierzak's team, who demonstrated that tetraethyl hypodiphosphate could be synthesized with a 53% yield by reacting the sodium salt of diethyl phosphonate (B1237965) with diethyl phosphorochloridate in a benzene (B151609) solution at low temperatures. mdpi.com This product was characterized by Raman spectroscopy, which confirmed the presence of the P-P bond. mdpi.com Other synthetic strategies involve the reaction of phosphorus nucleophiles, such as dialkyl phosphonates, with phosphorus electrophiles. nih.gov For instance, the reaction of the sodium salt of diethyl phosphonate with carbon tetrachloride has been shown to produce a mixture containing tetraethyl hypodiphosphate. mdpi.com

Nomenclature and Chemical Structure Referencing in Scholarly Literature

The precise naming and structural representation of tetraethyl hypophosphate are critical for unambiguous scientific communication.

| Identifier Type | Identifier |

|---|---|

| Compound Name | Hypophosphoric acid, tetraethyl ester |

| Synonym | Tetraethyl hypodiphosphate |

| Molecular Formula | C8H20O6P2 |

| PubChem CID | 548629 |

The compound is commonly referred to as "this compound" in chemical literature and databases. acgih.org An important synonym is "tetraethyl hypodiphosphate". mdpi.com The parent acid, H₄P₂O₆, was formerly known as hypophosphoric acid but is now more systematically named hypodiphosphoric acid. nih.gov Following modern nomenclature trends, "tetraethyl hypodiphosphate" aligns with the current naming of the parent acid. The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds to ensure each has a unique identifier. iupac.orgsiyavula.comlibretexts.org For complex esters, names are often derived from the parent acid and the corresponding alkyl or aryl groups.

A crucial aspect of understanding tetraethyl hypophosphate is distinguishing it from structurally similar esters, most notably tetraethyl pyrophosphate. The fundamental difference lies in the atomic linkage between the two phosphorus centers. Tetraethyl hypophosphate possesses a direct phosphorus-phosphorus (P-P) covalent bond. nih.govmdpi.com In contrast, tetraethyl pyrophosphate features a bridging oxygen atom, forming a P-O-P linkage, which is characteristic of a pyrophosphate. wikipedia.orgnih.gov This structural variance significantly influences the chemical properties and reactivity of the two compounds. Tetraethyl pyrophosphate is the tetraethyl derivative of pyrophosphoric acid (H₄P₂O₇). wikipedia.org

| Feature | This compound | Tetraethyl pyrophosphate |

|---|---|---|

| Core Structure | >P(=O)-P(=O)< | >P(=O)-O-P(=O)< |

| Bond between Phosphorus Atoms | Direct P-P bond | P-O-P (phosphoanhydride) bond |

| Molecular Formula | C8H20O6P2 | C8H20O7P2 nist.gov |

| Parent Acid | Hypodiphosphoric Acid (H₄P₂O₆) nih.gov | Pyrophosphoric Acid (H₄P₂O₇) wikipedia.org |

| Common Synonyms | Tetraethyl hypodiphosphate mdpi.com | TEPP, Tetraethyl diphosphate (B83284) wikipedia.orgdrugfuture.com |

Significance in Advanced Synthetic Methodologies and Chemical Transformations

While not as broadly utilized as some other organophosphorus reagents, tetraethyl hypophosphate holds significance in specific synthetic transformations. A key application is its use as a precursor in the preparation of other organophosphorus compounds. For example, it can be reacted with ethanol (B145695) in the presence of aluminum ethoxide to produce triethyl phosphate (B84403). drugfuture.com This demonstrates its utility as a building block in synthetic chemistry. Furthermore, compounds containing the P-P bonded >P(O)-(O)P< fragment are being investigated as non-hydrolyzable analogs of biologically significant molecules that contain the pyrophosphate >P(O)-O-(O)P< moiety, suggesting potential applications where resistance to hydrolysis is desirable. mdpi.com

Role as a Key Intermediate in Phosphorus Chemistry

The potential of tetraethyl hypophosphate as a key intermediate in phosphorus chemistry is an area that warrants further exploration. Organophosphorus compounds are pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to materials science. Intermediates are crucial building blocks that enable the construction of more complex chemical structures. For instance, the related compound triethyl phosphate is known to be prepared from tetraethyl hypophosphate by reaction with ethanol in the presence of aluminum ethoxide, highlighting the potential reactivity and utility of the hypophosphate ester in synthetic pathways. nih.gov However, detailed studies and specific examples of tetraethyl hypophosphate serving as a versatile precursor for a range of other phosphorus-containing molecules are not readily found in the current body of scientific literature.

Contribution to Sustainable Chemical Synthesis Principles

The principles of sustainable or "green" chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of organophosphorus compounds is an active area of research. This includes the development of more environmentally benign catalysts, the use of renewable feedstocks, and the design of molecules with reduced toxicity and enhanced biodegradability.

Currently, there is a lack of specific research detailing the role or contribution of tetraethyl hypophosphate to sustainable chemical synthesis. While general strategies for greener synthesis of other organophosphates, such as the use of biocatalysts or alternative reaction media, are being investigated, their specific application to the production or transformation of tetraethyl hypophosphate has not been reported. The inherent reactivity and potential synthetic pathways involving this compound would need to be assessed through the lens of green chemistry principles to determine its potential for contributing to more sustainable chemical practices.

Interactive Data Table: Compound Properties

| Property | Value |

| Molecular Formula | C8H20O6P2 |

| PubChem CID | 548629 |

| Molecular Weight | 266.18 g/mol |

| Common Synonyms | Tetraethyl hypophosphate |

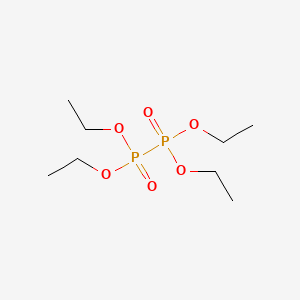

Structure

2D Structure

Properties

IUPAC Name |

1-[diethoxyphosphoryl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2/c1-5-11-15(9,12-6-2)16(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYTVTNVBQEUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338351 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-37-8 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetraethyl Hypophosphate

Classical and Contemporary Preparative Routes

These methods involve the reaction of a phosphorus-based nucleophile with a phosphorus-based electrophile to form the P-P bond directly.

A prominent and historically significant method for preparing tetraethyl hypophosphate involves the reaction between a salt of diethyl phosphonate (B1237965) and diethyl phosphorochloridate. nih.gov In this reaction, the diethyl phosphonate is first deprotonated by a suitable base, such as a sodium salt, to generate a potent phosphorus nucleophile. This nucleophile then attacks the electrophilic phosphorus atom of diethyl phosphorochloridate, displacing the chloride leaving group.

A reported synthesis details the reaction of the sodium salt of diethyl phosphonate with diethyl phosphorochloridate in a benzene (B151609) solution at controlled temperatures of 0–5 °C. nih.gov This specific procedure yielded tetraethyl hypophosphate, which was subsequently isolated by vacuum distillation. The formation of the P-P bond was confirmed by Raman spectroscopy, which identified a characteristic frequency for this bond at 257 cm⁻¹. nih.gov

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|

| Sodium diethyl phosphonate | Diethyl phosphorochloridate | Benzene | 0–5 °C | 53% |

The formation of the P-P bond in tetraethyl hypophosphate via the reaction described above is a classic example of a bimolecular nucleophilic substitution reaction at a tetrahedral phosphorus atom (SN2@P). researchgate.net In this mechanistic framework, the nucleophilic phosphorus atom of the diethyl phosphonate anion attacks the electrophilic phosphorus center of diethyl phosphorochloridate. nih.govttu.ee This reaction is believed to proceed through a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group (chloride) occupy the apical positions. sapub.org

Reductive methods offer an alternative strategy for P-P bond formation, typically by coupling two phosphorus halide precursors through the action of a reducing agent.

The reductive coupling of phosphorus halides, often referred to as a Wurtz-type reaction, is a classical method for synthesizing compounds with P-P bonds, such as tetraorgano diphosphanes. researchgate.net This approach involves the use of an electron donor, typically an active metal like magnesium, to reduce two molecules of a halophosphane (R₂PX), leading to their coupling and the formation of a diphosphane (R₂P-PR₂). researchgate.netresearchgate.net

While direct application to tetraethyl hypophosphate from its corresponding halide precursor is less commonly documented, the principle remains a valid synthetic strategy. The general reaction is as follows:

2 (RO)₂P(O)X + 2 M → (RO)₂P(O)-P(O)(OR)₂ + 2 MX

Where (RO)₂P(O)X is a dialkyl phosphorohalidate and M is a monovalent metal electron donor. The success of such reactions depends on the precise control of stoichiometry and reaction conditions to prevent over-reduction or side reactions. In related syntheses of diphosphanes, catalytic systems using phosphines (e.g., PEt₃) in conjunction with a sacrificial metallic reductant like zinc dust have also been employed to facilitate the coupling of dihalophosphanes. researchgate.netresearchgate.net

| Precursor Type | Electron Donor / Reductant | Product Type | Reference Principle |

|---|---|---|---|

| Halophosphane (R₂PX) | Magnesium (Mg) | Diphosphane (R₂P-PR₂) | Classical Wurtz-type coupling researchgate.net |

| Dihalophosphane (RPX₂) | PEt₃ (catalyst) with Zn dust | Dibromodiphosphane or Diphosphene | Catalytic reductive coupling researchgate.netresearchgate.net |

Electrochemical methods represent a contemporary approach to driving reductive coupling reactions. By using electricity as the "reagent," these methods can offer a high degree of control over the reductive process and potentially minimize the use of metallic reducing agents. The electrochemical synthesis of organophosphorus compounds, including esters of phosphoric acid, has been demonstrated from elemental phosphorus. researchgate.netresearchgate.net For example, triethyl phosphate (B84403) can be prepared electrochemically from red phosphorus suspended in ethanol (B145695). researchgate.net

Theoretically, an electrochemical approach could be applied to synthesize tetraethyl hypophosphate. This could involve the controlled reduction of a suitable precursor, such as diethyl phosphorochloridate, at the cathode of an electrolytic cell. The reduction would generate a reactive phosphorus-centered radical or anionic species, which could then dimerize to form the P-P bond of tetraethyl hypophosphate. Recent studies have established the feasibility of electrochemically reducing the strong P-O bonds in phosphate salts, suggesting that the electrochemical activation of phosphorus compounds for coupling reactions is a viable, albeit challenging, synthetic strategy. nih.gov

Esterification-Based Syntheses of Hypophosphites

Esterification reactions form a cornerstone in the synthesis of hypophosphite esters, including tetraethyl hypophosphate. These methods involve the reaction of a phosphorus-containing acid with an alcohol to form an ester and water.

Direct Esterification Techniques with Acid Catalysis

The direct esterification of hypophosphorous acid with ethanol in the presence of an acid catalyst represents a fundamental approach to synthesizing tetraethyl hypophosphate. This reaction is typically conducted at elevated temperatures to drive the equilibrium towards the formation of the ester by removing water as it is formed. The use of an acid catalyst, such as a sulfonic acid, is crucial for protonating the carbonyl group of the acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The general reaction can be represented as: H₃PO₂ + 4C₂H₅OH ⇌ P₂(O)₂(OC₂H₅)₄ + 2H₂O

While this method is straightforward, it can be accompanied by side reactions, such as the formation of phosphonous acid esters. The yields of hypophosphite esters can be influenced by the specific alcohol used, with primary alcohols generally providing higher yields compared to secondary and tertiary alcohols morressier.com.

Transesterification Processes Involving Organosilicates

Transesterification offers an alternative route to hypophosphite esters. This process involves the exchange of an alkoxy group of an existing ester with an alcohol. In the context of tetraethyl hypophosphate synthesis, this could involve the reaction of a different hypophosphite ester with ethanol. A notable variation of this method is the use of organosilicates, such as tetraalkyl orthosilicates, which have been shown to be effective reagents for the esterification of phosphinic acids. The reaction of hypophosphorous acid or its salts with alkoxysilanes presents a practical and high-yielding synthesis of hypophosphite esters, overcoming some of the challenges associated with direct esterification.

Application of Activating Agents in Phosphinic Acid Esterification

To enhance the reactivity of the phosphorus acid and achieve higher yields under milder conditions, various activating agents can be employed. These agents convert the hydroxyl group of the phosphinic acid into a better leaving group, thereby facilitating the nucleophilic substitution by the alcohol. For instance, reagents like propylphosphonic anhydride (B1165640) (T3P®) have been utilized for the esterification of phosphinic acids. Another approach involves the in-situ generation of a more reactive intermediate. For example, the reaction of thiophosphates with triflic anhydride (Tf₂O) and pyridine generates a highly reactive thiophosphorylpyridinium salt, which readily reacts with alcohols. While these examples pertain to related phosphorus compounds, the principles can be extended to the synthesis of tetraethyl hypophosphate.

Investigation of Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthesis of tetraethyl hypophosphate are highly dependent on the reaction conditions. Therefore, a thorough investigation and optimization of parameters such as solvent, temperature, and pressure are critical.

Solvent Effects on Synthetic Outcomes

The choice of solvent can significantly influence the rate and equilibrium of esterification reactions. Polar solvents are often preferred for reactions involving hypophosphite salts sciencemadness.org. For instance, in the synthesis of pyranopyrazoles, water was found to be a more effective solvent than acetonitrile (B52724) or ethanol researchgate.net. The solvent can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction pathway and yield. In the context of tetraethyl hypophosphate synthesis, the selection of an appropriate solvent is crucial for achieving high conversion and selectivity.

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a critical parameter in esterification reactions. Generally, increasing the temperature increases the reaction rate. For the esterification of free fatty acids using hypophosphorous acid, the reaction is typically conducted at temperatures ranging from ambient to 150°C, with a preferred range of 60°C to 130°C google.comwipo.int. Higher temperatures can also facilitate the removal of water, shifting the equilibrium towards the products.

Pressure can also be manipulated to control the reaction. The esterification can be carried out under atmospheric pressure or under a vacuum google.comwipo.int. Applying a vacuum can be particularly effective in removing volatile byproducts like water, thus driving the reaction to completion. The optimal temperature and pressure for the synthesis of tetraethyl hypophosphate would need to be determined empirically to maximize yield and minimize side product formation.

| Parameter | Condition | Effect on Synthesis |

| Solvent | Polar (e.g., water, alcohols) | Can improve solubility of reactants and influence reaction rates. |

| Aprotic (e.g., acetonitrile) | May be less effective than polar protic solvents in some cases. | |

| Temperature | Ambient to 150°C | Higher temperatures generally increase reaction rates and aid in water removal. |

| 60°C to 130°C | Often the preferred range for esterification with hypophosphorous acid. | |

| Pressure | Atmospheric | Standard condition for many reactions. |

| Vacuum (up to 1 kPa) | Facilitates the removal of volatile byproducts, driving the reaction forward. |

Catalyst Systems for Enhanced Reaction Efficiency

In the synthesis of tetraethyl hypophosphate, achieving high yield and purity requires precise control of reaction conditions. While the primary reaction involves the formation of a P-P bond from appropriate phosphorus precursors, the efficiency of this process can be significantly enhanced by the use of specific reagents that, while not catalysts in the classical sense of being regenerated, act as promoters or activators by optimizing the reaction environment.

The selection of the appropriate base and solvent system is critical and can influence the outcome of the synthesis. For instance, carrying out the reaction in a non-polar solvent like benzene allows for the easy precipitation of the resulting ammonium (B1175870) salt, simplifying its removal from the reaction mixture.

Below is a table summarizing the agents used to enhance reaction efficiency.

| Agent Type | Examples | Function | Reaction Context |

| Hydrogen Halide Acceptor | Pyridine, Lutidine, Triethylamine | Neutralizes HCl byproduct, prevents side reactions | Synthesis involving chlorophosphite precursors |

By-Product Formation and Isolation Considerations in Synthesis

The synthesis of tetraethyl hypophosphate is often accompanied by the formation of various by-products, which necessitates carefully designed purification and isolation procedures. The nature and quantity of these by-products depend heavily on the chosen synthetic route, reactants, and reaction conditions.

A significant challenge in hypophosphate synthesis is controlling the regioselectivity of the bond formation. The reaction between a phosphorus nucleophile and a phosphorus electrophile can result in either the desired P-P bond (P-phosphorylation) to form the hypophosphate or an alternative P-O-P bond (O-phosphorylation), which yields isomeric pyrophosphate by-products. These mixed anhydrides are common impurities in many synthetic preparations.

In specific synthetic pathways, such as the reaction between tetramethylammonium diethyl phosphate and diethyl chlorophosphite, a salt by-product is formed. In this case, tetramethylammonium chloride precipitates out of the reaction mixture, particularly when a solvent like benzene is used. wikipedia.org This precipitation provides a straightforward initial purification step.

The primary methods for isolating and purifying tetraethyl hypophosphate from the reaction mixture and its by-products are filtration and distillation.

Filtration: This is a crucial first step when solid by-products are formed. For example, the insoluble tetramethylammonium chloride can be efficiently removed by filtering the reaction mixture. wikipedia.org This leaves the desired product dissolved in the solvent.

Distillation: After the removal of solid impurities, the solvent (e.g., benzene) is typically removed by distillation. wikipedia.org The final purification of the tetraethyl hypophosphate is then achieved by vacuum distillation. wikipedia.org This technique is essential for separating the target compound from any remaining soluble impurities or by-products that have different boiling points. A yield of approximately 70% can be obtained using this method. wikipedia.org

The table below outlines the common by-products and the corresponding isolation techniques.

| By-Product Type | Specific Example | Formation Mechanism | Isolation/Removal Method |

| Salt | Tetramethylammonium chloride | Precipitation from reaction of specific salts | Filtration wikipedia.org |

| Isomeric Impurity | Tetraethyl pyrophosphate | O-phosphorylation instead of P-phosphorylation | Vacuum Distillation |

| Solvent | Benzene | Used as reaction medium | Distillation wikipedia.org |

Mechanistic Investigations of Tetraethyl Hypophosphate Transformations

Electron-Flow and Bond-Forming Mechanisms

Understanding the movement of electrons and the formation and breaking of bonds is fundamental to describing the chemical behavior of tetraethyl hypophosphate.

The phosphorus-phosphorus (P-P) bond is a defining feature of hypophosphates. The formation of tetraethyl hypophosphate itself involves the creation of this bond, often through the dimerization of diethyl phosphite (B83602) radicals or related species. Conversely, the cleavage of the P-P bond is a key step in many of its reactions. For instance, reductive cleavage can lead to the formation of two molecules of triethyl phosphate (B84403). The stability and reactivity of the P-P bond are influenced by the electronic effects of the ethyl ester groups.

The hydrolysis of phosphorus esters, including tetraethyl hypophosphate, is a critical reaction with mechanisms that are often dependent on the specific conditions, such as pH. frontiersin.org In the hydrolysis of phosphate monoesters, a proton transfer pre-equilibrium can occur, leading to a highly reactive dipolar species. frontiersin.org The attack of water on the phosphorus center of this intermediate facilitates the departure of the leaving group. frontiersin.org This process can be influenced by the pKa of the leaving group, with proton transfer sometimes becoming partially rate-limiting. frontiersin.org

Computational studies on phosphate monoester hydrolysis have shown that the breaking of the water's O-H bond often precedes the cleavage of the P-O bond of the leaving group. nih.gov This suggests a semi-concurrent mechanism where the two bond-breaking events are not separated by a stable intermediate. nih.gov The energy barrier for breaking the water's O-H bond can be significantly lowered by protonation of a phosphate oxygen. nih.gov

In the context of triethyl phosphate hydrolysis, which shares similarities with its hypophosphate counterpart, density functional theory (DFT) and molecular dynamics (MD) simulations have revealed that the reaction can proceed through both SN2-type mechanisms with inversion (SN2-I) and retention (SN2-R) of configuration. cdmf.org.br The presence of explicit water molecules facilitates a proton-transfer mechanism, leading to exothermic reactions. cdmf.org.br These studies highlight the importance of the solvent in stabilizing intermediates and influencing the reaction pathway. cdmf.org.br

Tautomerism and Isomerization Pathways

Tautomerism and isomerization are important aspects of the chemistry of phosphorus compounds containing a P-H bond, and these concepts extend to the understanding of related systems like tetraethyl hypophosphate.

Compounds with a P(O)H group can exist in equilibrium between a pentavalent, tetracoordinated form and a trivalent, tricoordinated P-hydroxy form. nih.govmdpi.com This is a type of prototropic tautomerism where a hydrogen atom moves between the phosphorus and an oxygen atom. nih.govmdpi.com The pentavalent form is generally more stable and dominates the equilibrium mixture. nih.govmdpi.com However, the trivalent tautomer, though less stable, is often more reactive due to its enhanced nucleophilicity and lower steric hindrance. nih.govmdpi.com

The position of this equilibrium is significantly influenced by the nature of the substituents on the phosphorus atom. nih.govmdpi.com Electron-donating groups tend to favor the pentavalent form, while electron-withdrawing groups can increase the stability of the trivalent form. nih.govmdpi.com The solvent also plays a crucial role; for instance, the stability of the pentavalent form can increase in solvents with higher relative permittivity. mdpi.com The trivalent tautomer can be "trapped" or stabilized through coordination to a metal center. researchgate.net

| Form | Phosphorus Oxidation State | Coordination | Key Feature | General Stability | General Reactivity |

|---|---|---|---|---|---|

| Pentavalent | P(V) | Tetracoordinated | P=O bond | More stable | Less reactive (electrophilic) |

| Trivalent | P(III) | Tricoordinated | P-OH group, lone pair on P | Less stable | More reactive (nucleophilic) |

Studies have shown that the rate of tautomerization is influenced by the substituents on the phosphorus atom. acs.org For example, the initial tautomerization rates of various phosphinylidene compounds decrease in the order H3PO2 > Ph2P(O)H > (PhO)2P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)2P(O)H. acs.org This trend highlights how electronic effects of the substituents modulate the ease of proton transfer and, consequently, the reactivity profile of the compound. acs.org

Radical Intermediates in Phosphorus Chemistry

While many reactions of phosphorus compounds proceed through ionic or concerted mechanisms, the involvement of radical intermediates is also a recognized pathway. In the context of hypophosphoric acid derivatives, radical species can be generated under certain conditions. For instance, oxidants produced by biological systems, such as the neutrophil myeloperoxidase system, can generate free radical intermediates from various foreign compounds. nih.gov While direct evidence for radical formation from tetraethyl hypophosphate in such systems is not extensively documented, the general principle of oxidation leading to radical intermediates is well-established in xenobiotic metabolism. nih.gov

The formation of radical intermediates can be crucial in understanding certain toxicological or degradation pathways of organophosphorus compounds. These highly reactive species can initiate chain reactions and lead to a variety of products not accessible through non-radical pathways.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of organophosphorus compounds. In the case of hypophosphoric acid, tetraethyl ester, computational methods provide a molecular-level understanding of its transformations, which can be challenging to probe experimentally. These theoretical approaches allow for the detailed examination of reaction pathways, the characterization of transient intermediates, and the determination of the energetic profiles of these processes.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has been a primary method for investigating the reaction pathways of esters of hypophosphoric acid. While specific DFT studies focused exclusively on the tetraethyl ester are limited in publicly accessible literature, the principles can be inferred from computational studies on analogous organophosphate compounds. These studies typically explore reactions such as hydrolysis and thermal decomposition.

For a given transformation, DFT calculations are employed to map out the potential energy surface, identifying the most plausible sequence of elementary steps that connect reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. The choice of functional and basis set is critical for obtaining accurate results. For example, hybrid functionals like B3LYP or PBE0, combined with a sufficiently flexible basis set such as 6-311+G(d,p), are commonly used to balance computational cost and accuracy in studies of organophosphate reactions.

The reaction pathways elucidated by DFT can reveal the step-by-step process of bond breaking and formation. For instance, in a hypothetical hydrolysis reaction, DFT could be used to model the nucleophilic attack of a water molecule on one of the phosphorus centers, the subsequent proton transfers, and the final cleavage of a P-O-P or P-O-Et bond. The calculations would provide the three-dimensional structures of all species involved in this process.

Transition State Analysis and Energy Landscape Mapping

A crucial aspect of understanding reaction mechanisms is the characterization of transition states, which represent the highest energy point along a reaction coordinate. The analysis of these transient structures provides insight into the kinetic feasibility of a proposed reaction pathway.

Transition state theory is used in conjunction with DFT to calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. By locating the transition state structure and performing frequency calculations, chemists can confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The mapping of the complete energy landscape provides a comprehensive view of the reaction. This landscape connects the energies of the reactants, all intermediates, and all transition states, leading to the final products. This allows for a comparison of different possible reaction channels. For example, a reaction might proceed through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. By comparing the activation barriers for each pathway, the most favorable mechanism can be identified.

The following table presents a hypothetical set of calculated thermodynamic data for a proposed reaction pathway of a generic hypophosphate ester, illustrating the type of information that can be obtained from DFT and transition state analysis.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Structural Elucidation Methodologies for Tetraethyl Hypophosphate and Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of phosphorus-containing compounds, with ³¹P NMR being particularly informative. huji.ac.ilmdpi.com The natural abundance and spin-1/2 nucleus of ³¹P make it a highly sensitive probe for investigating the chemical environment of phosphorus atoms. mdpi.com

The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and the nature of the substituents attached to the phosphorus atom, covering a wide range that allows for the clear distinction between different phosphorus environments. mdpi.comoxinst.com For organophosphates, the oxidation state of phosphorus is typically +5. The specific chemical shift for tetraethyl hypophosphate, while not extensively documented in readily available literature, can be inferred to fall within the general region for phosphate (B84403) esters. For comparison, related compounds such as triethyl phosphate exhibit characteristic shifts that are influenced by the electronic effects of the ethoxy groups. rsc.org The precise chemical shift of tetraethyl hypophosphate would provide key information on the electronic environment of the phosphorus atoms and the nature of the P-O-P linkage.

Table 1: Illustrative ³¹P NMR Chemical Shift Ranges for Various Phosphorus Compounds

| Compound Type | Chemical Shift Range (ppm) |

| Phosphines (PR₃) | -60 to -10 |

| Phosphine (B1218219) Oxides (R₃P=O) | +20 to +100 |

| Phosphites (P(OR)₃) | +125 to +140 |

| Phosphates (PO(OR)₃) | -5 to +5 |

| Pyrophosphates | -10 to -15 |

Note: This table provides general ranges and specific shifts can vary based on substituents and solvent conditions.

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes or intermolecular exchange. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, which can provide information on the energy barriers of these processes. For a molecule like tetraethyl hypophosphate, VT-NMR could potentially reveal information about the rotational dynamics around the P-O bonds and the flexibility of the tetraethyl ester groups. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce into a single averaged signal as the temperature increases and the rate of exchange between conformers becomes faster than the NMR timescale.

Solid-state NMR (ssNMR) provides valuable information about the structure and polymorphism of solid materials. nih.govmdpi.comnih.gov For tetraethyl hypophosphate, ssNMR could be used to determine the number of crystallographically inequivalent phosphorus sites in the unit cell, providing insights into its packing and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of the relatively insensitive ³¹P nucleus and provide information about the local environment of the phosphorus atoms. nih.gov Furthermore, ssNMR can be used to study the anisotropic interactions that are averaged out in solution-state NMR, offering a more complete picture of the electronic structure around the phosphorus nucleus. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a key method for identifying the functional groups present in a molecule. researchgate.netekb.eg

The FTIR spectrum of tetraethyl hypophosphate is expected to show characteristic absorption bands corresponding to the various functional groups within the molecule. The most prominent of these would be the stretching vibrations of the P=O and P-O-C bonds. The P=O stretching vibration in organophosphates typically appears as a strong band in the region of 1250-1300 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the substituents. The P-O-C stretching vibrations are expected in the 1000-1100 cm⁻¹ region. Additionally, the spectrum would display bands corresponding to the C-H stretching and bending vibrations of the ethyl groups.

Table 2: Expected FTIR Absorption Bands for Tetraethyl Hypophosphate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 (strong) |

| P-O-C | Asymmetric Stretching | 1000 - 1100 (strong) |

| C-H (CH₃, CH₂) | Stretching | 2850 - 3000 |

| C-H (CH₃, CH₂) | Bending | 1350 - 1470 |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for P-P Bond Detection

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. It is particularly well-suited for the detection of the phosphorus-phosphorus (P-P) single bond characteristic of the hypophosphate structure. The P-P bond, being symmetric and non-polar, often results in a strong and distinct Raman signal, whereas it may be weak or absent in infrared spectra.

Detailed research findings have demonstrated that for tetraethyl hypophosphate, the characteristic Raman frequency for the P-P bond is observed at approximately 257 cm⁻¹. nih.gov This low-frequency band is a definitive marker for the hypodiphosphate structure, distinguishing it from its isomeric pyrophosphate counterpart (tetraethyl pyrophosphate), which contains a P-O-P linkage. The position of this band is consistent with the vibrational energies expected for a single bond between two phosphorus atoms. Studies on other phosphate minerals show that the symmetric stretching modes of PO₄³⁻ groups typically appear at much higher wavenumbers, for instance, around 964-1020 cm⁻¹. copernicus.orgnih.gov

Interactive Data Table: Characteristic Raman Shifts for Phosphorus Compounds

| Compound/Functional Group | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) | Reference |

| Tetraethyl Hypophosphate | ν(P-P) | 257 | nih.gov |

| Natural Carbonophosphates | ν₁(P-O) | 964 ± 5 | copernicus.org |

| Paravauxite | ν₁(PO₄³⁻) | 1020 | nih.gov |

| Phosphohedyphane | ν₁(PO₄³⁻) | 975 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For tetraethyl hypophosphate, mass spectrometry confirms the molecular weight corresponding to its chemical formula, C₈H₂₀O₆P₂.

While specific, detailed fragmentation pathways for tetraethyl hypophosphate are not extensively documented in readily available literature, the fragmentation of related organophosphorus esters provides a basis for predicting its behavior upon ionization. Generally, the fragmentation of phosphinic esters is heavily influenced by the nature of the ester group. nih.gov For alkyl phosphate esters, common fragmentation pathways involve the cleavage of C-O and P-O bonds, often accompanied by hydrogen rearrangements. bohrium.com

In the case of tetraethyl hypophosphate, the following fragmentation patterns can be anticipated under electron impact (EI) or other ionization methods:

Loss of Ethoxy Radicals: Cleavage of the P-O bond could lead to the loss of one or more ethoxy (•OCH₂CH₃) radicals.

Loss of Ethene: A common rearrangement in ethyl esters is the McLafferty-type rearrangement, leading to the elimination of a neutral ethene (C₂H₄) molecule.

Cleavage of the P-P Bond: The central P-P bond could also undergo homolytic or heterolytic cleavage, resulting in fragment ions containing a single phosphorus atom.

Protonated Phosphinic Acid Ions: In some cases, especially with secondary phosphinic esters, the formation of intense protonated phosphinic acid ions has been observed. nih.gov

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and differentiation from structural isomers like tetraethyl pyrophosphate, which would exhibit different fragmentation due to its P-O-P core.

Interactive Data Table: Predicted Fragment Ions in the Mass Spectrum of Tetraethyl Hypophosphate

| m/z (mass-to-charge ratio) | Possible Fragment Ion Identity | Fragmentation Pathway |

| 290 | [M]⁺ (Molecular Ion) | Intact molecule |

| 261 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 245 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 217 | [M - C₂H₄ - OC₂H₅]⁺ | Loss of ethene and an ethoxy radical |

| 145 | [P(O)(OC₂H₅)₂]⁺ | Cleavage of the P-P bond |

X-ray Diffraction Studies of Related Phosphorus Compounds

For instance, X-ray crystallography studies on tetraalkylammonium salts of hypodiphosphoric acid have been conducted. nih.gov These studies reveal crucial details about the P-P bond and the geometry of the hypodiphosphate core. In rubidium and cesium salts of hypodiphosphoric acid, the P-P bond distance has been measured to be between 2.175 Å and 2.182 Å. nih.gov The P-O bond lengths in these structures range from 1.501 Å to 1.569 Å. nih.gov This information serves as a benchmark for what can be expected in the esterified derivative, tetraethyl hypophosphate. The geometry around each phosphorus atom is expected to be roughly tetrahedral.

The analysis of related crystal structures is indispensable for building accurate molecular models and for the interpretation of data from other techniques like Raman and NMR spectroscopy.

Interactive Data Table: Bond Lengths in Hypodiphosphate Salts from X-ray Crystallography

| Compound | Bond | Bond Length (Å) | Reference |

| Rb Salt of Hypodiphosphoric Acid | P-P | 2.175 | nih.gov |

| Cs Salt of Hypodiphosphoric Acid | P-P | 2.182 | nih.gov |

| Hypodiphosphate Salts (general) | P-O | 1.501 - 1.569 | nih.gov |

Synergistic Application of Experimental and Computational Methods for Structural Assignment

The most robust structural elucidation is achieved through the synergistic application of various experimental techniques complemented by computational modeling. While each individual method provides valuable pieces of the structural puzzle, their combination allows for cross-validation and a more complete picture.

A comprehensive approach for a molecule like tetraethyl hypophosphate would involve:

Mass Spectrometry: To confirm the molecular formula.

Raman and IR Spectroscopy: To identify key functional groups and, most importantly, confirm the presence of the P-P bond (Raman) versus a P-O-P bond (IR).

NMR Spectroscopy (³¹P and ¹H): To determine the chemical environment and connectivity of the phosphorus and hydrogen atoms. The ³¹P NMR would be particularly telling, showing a single resonance for the two equivalent phosphorus atoms in the symmetric hypophosphate structure.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometry, vibrational frequencies, and NMR chemical shifts of plausible isomers.

For instance, a study on a 2-ethylanilinium phosphite (B83602) employed a combination of single-crystal X-ray diffraction and DFT calculations to provide a comprehensive understanding of the material at both the molecular and crystalline levels. researchgate.net A similar approach for tetraethyl hypophosphate would involve comparing the experimentally obtained Raman and IR spectra with the computationally predicted vibrational frequencies for both the hypophosphate and the isomeric pyrophosphate structures. A strong correlation between the experimental data and the computational results for the hypophosphate structure would provide compelling evidence for its correct assignment. This integrated approach minimizes ambiguity and provides a high degree of confidence in the final structural determination.

Reactivity and Advanced Chemical Transformations of Tetraethyl Hypophosphate

As a Reagent in Organic Synthesis

The reactivity of tetraethyl hypophosphate is harnessed in several key synthetic operations, primarily revolving around the formation of new carbon-phosphorus bonds and its potential as a reducing agent.

Role in C-P Bond Forming Reactions

The creation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with important applications. nih.gov Tetraethyl hypophosphate belongs to the class of hypophosphites, which are esters of hypophosphorous acid and can serve as precursors in C-P bond-forming reactions. jk-sci.com The phosphorus atom in such trivalent phosphorus esters possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org This nucleophilicity is central to its ability to form C-P bonds.

In a general sense, the reaction is initiated by the nucleophilic attack of the phosphorus atom on an electrophilic carbon center, typically an alkyl halide. wikipedia.orgorganic-chemistry.org This process forges the new C-P bond and initially forms a phosphonium (B103445) salt intermediate. wikipedia.org The stability and subsequent transformation of this intermediate dictate the final product. Organometallic reagents, such as Grignard and organolithium reagents, provide a source of nucleophilic carbon atoms (carbanions) that can react with electrophilic phosphorus centers. youtube.com While direct reactions of tetraethyl hypophosphate with organometallic reagents are specific, the principle involves the polarity of the C-metal bond, which makes the carbon atom highly reactive and capable of attacking an appropriate electrophile. youtube.com

Key Features of Trivalent Phosphorus Esters in C-P Bond Formation

| Feature | Description |

| Nucleophilicity | The lone pair on the trivalent phosphorus atom allows it to act as a nucleophile. wikipedia.org |

| Intermediate | Reaction with an electrophile (e.g., alkyl halide) typically forms a phosphonium salt intermediate. wikipedia.org |

| Bond Formed | The reaction results in the creation of a new Carbon-Phosphorus (C-P) single bond. nih.gov |

Applications in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming C-C, C-N, and C-P bonds. nih.gov In this context, organophosphorus compounds play a dual role: as ligands for the palladium catalyst and as coupling partners. Bulky and electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle, particularly for challenging substrates like aryl chlorides. nih.gov

While tetraethyl hypophosphate itself is not commonly cited as a direct coupling partner, related hypophosphite salts have been successfully used. For instance, anilinium hypophosphite undergoes palladium-catalyzed cross-coupling with alkenyl bromides and triflates to create alkenylphosphonous acids. researchgate.net This demonstrates that the hypophosphite moiety can be a viable phosphorus source in C-P cross-coupling. The reaction mechanism typically involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The use of boronic acids in Suzuki-Miyaura coupling with organophosphate electrophiles is also a well-established method. nih.govresearchgate.net

The potential utility of tetraethyl hypophosphate in this area could involve its conversion to a more reactive species or its use as a precursor for synthesizing specialized phosphine ligands. The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a robust method for incorporating phosphorus into complex molecules. researchgate.netrsc.org

Reductive Capabilities in Chemical Transformations

Hypophosphorous acid and its derivatives, including hypophosphite salts and esters, possess reductive properties. The hypophosphite anion is known to act as a reductant, and reactions involving hypophosphorous acid are often accompanied by side reactions where it is oxidized to phosphorous acid (H₃PO₃). researchgate.nettandfonline.com This reductive nature stems from the P-H bond within the molecule.

In certain phospha-Mannich reactions, for example, the use of hypophosphorous acid can lead to the reductive N-methylation of amines, which occurs concurrently with the oxidation of the phosphorus center. rsc.org This indicates that under specific conditions, the hypophosphite functional group can serve as a source of hydride or its equivalent. The reductive potential is significant enough that when performing reactions with hypophosphorous acid, an inert atmosphere is often recommended to prevent unwanted oxidation. tandfonline.com Therefore, tetraethyl hypophosphate may exhibit similar reductive capabilities, potentially reducing certain functional groups while undergoing oxidation itself.

Participation in Name Reactions

The reactivity of tetraethyl hypophosphate and its related structures is well-illustrated by their participation in several fundamental name reactions in organophosphorus chemistry.

Phospha-Mannich Type Reactions and Derivatization

The phospha-Mannich reaction is a powerful method for synthesizing α-aminoalkylphosphorus compounds, which are valuable as analogues of natural α-amino acids and as chelating agents. researchgate.nettandfonline.com The reaction is a type of aminomethylation that forms a P-C-N linkage. researchgate.net In its classic form, it involves the condensation of a P-H containing compound, an amine, and an aldehyde (most commonly formaldehyde). researchgate.net

Hypophosphorous acid (H₃PO₂) is a key substrate in these reactions. tandfonline.com It exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)₂], which is the active nucleophilic species. researchgate.nettandfonline.com This trivalent form reacts with imines or iminium species (formed from the amine and aldehyde) to yield α-aminoalkylphosphinic acids. researchgate.nettandfonline.com

Synthons derived from hypophosphorous acid, such as silylated or alkyl esters (phosphonites), are also employed for this purpose. tandfonline.com Tetraethyl hypophosphate can be considered a derivative in this class, and its structure allows for further derivatization. The P-H bonds in the products of the phospha-Mannich reaction using hypophosphorous acid are themselves useful for subsequent chemical transformations. rsc.org

Phospha-Mannich Reaction Overview

| Component | Role |

| P-H Compound | The phosphorus nucleophile (e.g., Hypophosphorous Acid). tandfonline.com |

| Amine | Forms an imine or iminium ion with the aldehyde. researchgate.net |

| Aldehyde | The electrophilic carbonyl component. researchgate.net |

| Product | α-Aminoalkylphosphinic acid or its derivative. researchgate.net |

Michaelis-Becker and Michaelis-Arbuzov Reaction Contexts for Related Compounds

The Michaelis-Arbuzov and Michaelis-Becker reactions are two of the most fundamental methods for forming C-P bonds. nih.govwikipedia.org

The Michaelis-Arbuzov reaction , discovered by August Michaelis and extensively studied by Aleksandr Arbuzov, involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. jk-sci.comwikipedia.org Reactants for this reaction include phosphites, phosphonites, and hypophosphites. jk-sci.com The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org Hypophosphorous acid esters are noted to be among the most reactive substrates for this transformation. jk-sci.com

The Michaelis-Becker reaction provides an alternative route to alkyl phosphonates. It involves the deprotonation of a hydrogen phosphonate with a base, followed by a nucleophilic substitution of the resulting phosphorus anion on an alkyl halide. wikipedia.orgwikiwand.com This reaction is often employed when the Michaelis-Arbuzov reaction is not feasible, for instance, with substrates that are sensitive to the heating often required for the Arbuzov rearrangement. nih.gov While yields can sometimes be lower than the corresponding Michaelis-Arbuzov reaction, it is a valuable synthetic tool, and its efficiency can be improved using methods like microwave irradiation. wikipedia.orgresearchgate.net

Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions

| Reaction | Michaelis-Arbuzov | Michaelis-Becker |

| P-Reagent | Trivalent phosphorus ester (e.g., trialkyl phosphite (B83602), hypophosphite). jk-sci.com | H-phosphonate (or H-thiophosphonate) and a base. wikipedia.org |

| Key Step | Nucleophilic attack by neutral P atom on alkyl halide. wikipedia.org | Nucleophilic attack by P-anion on alkyl halide. wikipedia.org |

| Byproduct | Alkyl halide. wikipedia.org | Salt (e.g., NaX). wikipedia.org |

| Typical Product | Alkyl phosphonate. jk-sci.com | Alkyl phosphonate. wikipedia.org |

Synthetic Utility in Complex Molecule Construction

The utility of a chemical compound in the construction of complex molecules is a cornerstone of synthetic chemistry. However, the application of tetraethyl hypophosphate in this regard is not well-established in the literature.

Precursor for Phosphorus-Containing Heterocycles

The synthesis of phosphorus-containing heterocycles is a significant area of research due to their diverse applications. nih.gov Generally, the construction of these cyclic systems can be achieved by either forming the heterocyclic ring using phosphorus-containing reagents or by functionalizing a pre-existing heterocycle with a phosphorus moiety. nih.gov Methods for the synthesis of phosphorus(V)-substituted six-membered N-heterocycles, for instance, have seen significant progress, often involving the cyclization of phosphorus-containing precursors or the direct phosphorylation of a heterocyclic core. nih.gov

While various phosphorus compounds, such as those with P-H or P-Cl bonds, are utilized in these syntheses, there is no specific information available in the reviewed literature detailing the use of tetraethyl hypophosphate as a direct precursor for the synthesis of phosphorus-containing heterocycles. The reactivity of the P-P bond in hypodiphosphoric acid esters has been a subject of study, but its application in cycloaddition or condensation reactions to form heterocyclic systems is not documented. nih.gov

Application in Peptide Synthesis Methodologies (e.g., as a coupling reagent)

Peptide synthesis is a critical process in biochemistry and pharmaceutical research, heavily relying on efficient coupling reagents to form amide bonds between amino acids. bachem.com A variety of organophosphorus compounds, particularly phosphonium salts like BOP and PyBOP, are widely used for this purpose. sigmaaldrich.com These reagents activate the carboxylic acid group of an amino acid to facilitate its reaction with the amino group of another. bachem.com

A related compound, tetraethyl pyrophosphite, has been investigated as a reagent in peptide synthesis. acs.org However, there is no direct evidence in the surveyed scientific literature to support the use of tetraethyl hypophosphate as a coupling reagent in peptide synthesis methodologies. The structural similarity to pyrophosphates, which are involved in biological activation processes, might suggest a theoretical potential, but experimental validation is not reported.

Formation of Phosphorus-Containing Polymers and Advanced Materials (focus on synthetic route)

Phosphorus-containing polymers are a class of materials with a wide range of applications, from biomedical uses to flame retardants. nih.gov The synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization of cyclic phosphorus monomers and the polycondensation of phosphoric acids with diols. nih.govnih.gov For instance, polyphosphoesters can be synthesized via the ring-opening polymerization of cyclic phospholane (B1222863) monomers. nih.gov

While the synthesis of polyphosphates is a well-known process, both chemically and biologically, there is no specific information in the reviewed literature on the use of tetraethyl hypophosphate as a monomer or precursor for the formation of phosphorus-containing polymers or advanced materials. Research in this area tends to focus on other phosphorus-containing monomers.

Derivatization Strategies for Functionalization and Diversification

The ability to derivatize a molecule is key to diversifying its properties and applications. For organophosphorus compounds, reactions at the phosphorus center are of particular interest.

Alkylation and Arylation Reactions of the Phosphorus Center

The formation of new carbon-phosphorus bonds through alkylation and arylation is a fundamental transformation in organophosphorus chemistry. The Michaelis-Arbuzov reaction is a classic method for P-alkylation, while P-arylation often requires transition-metal catalysis. nih.gov More recent methods for P-arylation involve the use of arynes, which can react with various P(O)H compounds to form arylphosphonates and tertiary phosphine oxides. umsl.edu

Despite the existence of these general methods for other phosphorus compounds, there is no specific information available in the literature regarding the alkylation or arylation reactions directly at the phosphorus center of tetraethyl hypophosphate. The presence of the P-P bond and the P=O groups would likely influence the reactivity of the phosphorus centers towards such transformations, but specific studies have not been reported.

Controlled Hydrolysis and Phosphorylation Reactions

The hydrolysis of phosphate (B84403) esters is a fundamental reaction in both chemistry and biology. libretexts.org The stability of the phosphate ester bond can be influenced by catalysts, such as metal ions, which can facilitate nucleophilic attack on the phosphorus atom. hw.ac.ukrsc.org

One of the few documented reactions involving tetraethyl hypophosphate is its use in the preparation of triethyl phosphate, which proceeds through a reaction with ethanol (B145695) in the presence of aluminum ethoxide, suggesting a cleavage of the P-P bond rather than a simple hydrolysis of the ester groups. nih.gov A review on hypodiphosphoric acid and its esters notes that the acid form is unstable under acidic conditions and can disproportionate. nih.gov The controlled hydrolysis of the ethyl ester groups of tetraethyl hypophosphate to yield partially or fully de-esterified hypophosphoric acid is not described in detail in the available literature.

Similarly, phosphorylation is a key biological process, and various small molecules can act as phosphodonors. nih.gov However, there is no evidence to suggest that tetraethyl hypophosphate is utilized as a phosphorylating agent in chemical or biological systems. The focus in phosphorylation chemistry is typically on compounds that can transfer a single phosphate group, such as ATP or other activated phosphates.

Synthesis of Mixed Anhydrides and Diphosphine Dioxides

Tetraethyl hypophosphate, with its characteristic phosphorus-phosphorus (P-P) bond within a P(V)-P(V) framework, serves as a precursor for advanced chemical transformations. Its reactivity allows for the targeted synthesis of other complex organophosphorus compounds, including various diphosphine dioxides and, conceptually, mixed anhydrides. These transformations typically involve the manipulation or cleavage of the central P-P bond to introduce new functional groups.

Synthesis of Mixed Anhydrides

The direct synthesis of mixed anhydrides involving a carboxylic acid and tetraethyl hypophosphate, which would result in a molecule with a P-O-C anhydride (B1165640) linkage, is not a widely documented transformation in scientific literature. The reactivity of the P-P bond in tetraethyl hypophosphate does not readily lend itself to direct attack by a carboxylate to displace one half of the molecule.

However, the broader class of phosphorus compounds offers established routes to mixed anhydrides that are crucial in organic synthesis, particularly for peptide coupling and acylation reactions. These methods typically utilize more reactive phosphorus (V) species, such as phosphinic or phosphoric chlorides, to activate a carboxylic acid. For instance, diphenylphosphinic chloride can react with a carboxylic acid to form a highly reactive mixed diphenylphosphinic anhydride. researchgate.net This intermediate is more susceptible to nucleophilic attack at the carbonyl carbon than the phosphorus atom, enabling efficient amide bond formation. researchgate.net

Another relevant concept is the inherent ability of the parent acid, hypodiphosphoric acid (H₄P₂O₆), to rearrange into its unsymmetrical tautomer, isohypodiphosphoric acid. researchgate.net This isomer features a P-O-P linkage connecting phosphorus atoms in different oxidation states, representing a type of mixed phosphorus anhydride. researchgate.netmdpi.com While this is an intramolecular rearrangement and not a synthetic route with an external acid, it illustrates the potential for anhydride structures within this class of compounds.

Synthesis of Diphosphine Dioxides

The transformation of tetraethyl hypophosphate into other diphosphine dioxides is a more synthetically accessible process. These syntheses are part of a broader set of methodologies developed for creating both symmetrical and unsymmetrical diphosphine dioxides from various hypodiphosphoric acid derivatives. mdpi.comresearchgate.net The core strategy often involves the cleavage of the P-P bond or the use of precursors that can be modified to build diverse diphosphine dioxide structures.

The synthesis of unsymmetrical diphosphine dioxides, where the substituents on the two phosphorus atoms differ, can be complex. mdpi.com Reactions intended to produce such compounds can sometimes lead to a mixture of symmetrical and unsymmetrical products due to the potential for the reagents to undergo an exchange of their electrophilic and nucleophilic characters. mdpi.com

Several general strategies are employed for the synthesis of diphosphine dioxides, which are applicable to esters like tetraethyl hypophosphate.

Key Synthetic Routes to Diphosphine Dioxides

| Synthetic Strategy | Description | Typical Reagents | Potential Product from Tetraethyl Hypophosphate Derivative |

| Nucleophilic Attack on the P-P Bond | A strong nucleophile, such as an organometallic reagent, attacks one of the phosphorus atoms, leading to the cleavage of the P-P bond and the formation of a new P-C bond. | Organolithium reagents (RLi), Grignard reagents (RMgX) libretexts.orgnptel.ac.inlibretexts.org | Unsymmetrical diphosphine dioxide, e.g., (EtO)₂P(O)-P(O)(EtO)R |

| Reaction of Precursors | This approach builds the diphosphine dioxide framework by reacting a phosphorus(V) electrophile with a phosphorus(V) nucleophile. This is also the method used to synthesize tetraethyl hypophosphate itself. mdpi.com | Electrophile: Diethyl phosphorochloridateNucleophile: Salt of a different dialkyl phosphonate or phosphinate | Unsymmetrical diphosphine dioxide, e.g., (EtO)₂P(O)-P(O)(OR)₂ |

| Oxidative Coupling | The dimerization of P-centered radicals, often generated through copper-catalyzed aerobic oxidative dehydrogenative coupling of H-phosphonates, can yield symmetrical hypodiphosphates with high efficiency. mdpi.com | H-phosphonates, Copper catalyst (e.g., CuCl), Amine base, O₂ | Symmetrical diphosphine dioxides (if starting from precursor H-phosphonates) |

| Reduction of Precursors | The reduction of dialkyl phosphorochloridates or related compounds using alkali metals can lead to the formation of the P-P bond. mdpi.com | Dialkyl phosphorochloridates, Alkali metals (Na, K) | Symmetrical diphosphine dioxides |

Research has shown that the reaction between the sodium salt of diethyl phosphonate and diethyl phosphorochloridate in benzene (B151609) yields tetraethyl hypophosphate. mdpi.com By substituting the starting materials with different phosphonates or phosphinates, this method can be adapted to create a variety of unsymmetrical diphosphine dioxides.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of organic compounds like Hypophosphoric acid, tetraethyl ester, providing the means to separate it from impurities and other components in a mixture. The choice of technique is largely dependent on the compound's volatility and polarity.

Gas Chromatography (GC): For volatile and thermally stable organophosphorus compounds, gas chromatography is a powerful separation tool. drawellanalytical.com In the context of this compound, a heated injection port would vaporize the sample, which is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. A flame photometric detector (FPD) operating in phosphorus mode offers excellent selectivity for phosphorus-containing compounds, leading to clear chromatograms with minimal interference from complex matrices. fao.org Alternatively, a nitrogen-phosphorus detector (NPD) can be employed for high sensitivity. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. d-nb.info

Liquid Chromatography (LC): For less volatile or thermally labile organophosphorus esters, high-performance liquid chromatography (HPLC) is the method of choice. nih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov Detection can be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally, by evaporative light scattering detection (ELSD) or a charged aerosol detector (CAD). The separation efficiency in LC can be affected by interactions between the phosphate (B84403) groups and the stationary phase or metal components of the HPLC system, which can lead to peak tailing. nih.govresearchgate.net Careful method development, including pH control of the mobile phase and the use of specific additives, can mitigate these effects. nih.gov

A representative table of chromatographic conditions for the analysis of organophosphorus esters is provided below. Please note that these are illustrative examples and would require optimization for this compound.

| Parameter | Gas Chromatography (GC) Example | High-Performance Liquid Chromatography (HPLC) Example |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium at 1.2 mL/min | Isocratic or gradient elution with Acetonitrile/Water |

| Injector Temperature | 250 °C | Ambient |

| Oven/Column Temperature | Temperature programmed, e.g., initial 70°C, ramped to 280°C | Isothermal, e.g., 30 °C |

| Detector | Flame Photometric Detector (FPD) in Phosphorus mode | UV-Vis or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 1 µL | 10 µL |

| This table presents typical starting conditions for the analysis of organophosphorus esters and would need to be specifically adapted and validated for this compound. |

Spectrophotometric Methods for Phosphorus Analysis

Spectrophotometric methods can be employed for the quantification of total phosphorus content, which can be an indirect measure of this compound, particularly after appropriate sample preparation. These methods are often based on the reaction of phosphate ions with a chromogenic reagent to produce a colored complex, the absorbance of which is measured using a spectrophotometer.

A common approach involves the digestion of the organophosphorus compound to convert the organically bound phosphorus into inorganic orthophosphate. This is followed by the molybdenum blue method. scispace.comresearchgate.net In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. nih.gov This complex is then reduced by an agent such as ascorbic acid or stannous chloride to produce a stable blue-colored complex, known as molybdenum blue. scispace.comresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured at a specific wavelength, typically between 660 and 890 nm. researchgate.netnih.gov

The Beer-Lambert law provides the basis for quantification, stating that the absorbance of the solution is directly proportional to the concentration of the absorbing species. ucdavis.edu A calibration curve is constructed using standard solutions of known phosphate concentrations to determine the concentration of phosphate in the unknown sample. scispace.com

Advanced Hyphenated Techniques for Complex Mixture Analysis

To achieve higher selectivity and more definitive identification, chromatographic systems are often coupled with spectroscopic detectors, a practice known as hyphenation. drawellanalytical.comnih.gov These techniques provide both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. drawellanalytical.com As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. For this compound, electron ionization (EI) would likely produce a series of characteristic fragment ions. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level analysis by monitoring only specific m/z values characteristic of the target analyte. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar and semi-polar compounds. ESI generates ions in the gas phase from the liquid eluent, which are then analyzed by the mass spectrometer. LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity, enabling the detection and quantification of trace amounts of compounds in complex matrices. nih.gov For this compound, LC-MS would provide its molecular weight and, through MS/MS, structural information from the fragmentation of the parent ion.

Method Validation and Standardization in Academic Research

For any analytical method to be considered reliable and scientifically sound, it must undergo a thorough validation process. nih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. In an academic research context, this is crucial for the reproducibility and comparability of results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve. chromatographyonline.com

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sci-hub.se

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. sci-hub.se

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical validation parameters for the analysis of organophosphorus compounds is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria in Research |

| Linearity (Correlation Coefficient, R²) | > 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, RSD) | < 15-20% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 |

| These criteria serve as a general guideline and may vary depending on the specific analytical requirements and the research context. |

By adhering to these validation principles, researchers can ensure the quality and integrity of the analytical data generated for this compound, thereby contributing to the body of reliable scientific knowledge.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of hypophosphoric acid esters has been an area of interest for chemists, with several routes established for their preparation. nih.gov However, a significant opportunity for advancement lies in the development of novel stereoselective synthetic pathways. The phosphorus atoms in tetraethyl hypophosphate can be chiral centers, leading to the possibility of diastereomers and enantiomers. The controlled, stereoselective synthesis of these various forms could unlock unique reactivity and applications.

Future research will likely focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the P-P bond formation. The development of such methodologies would be a significant step forward, enabling the synthesis of enantiomerically pure hypophosphoric acid esters. This, in turn, would allow for a deeper understanding of their chiroptical properties and their potential use in asymmetric catalysis and as chiral building blocks in the synthesis of complex molecules.

Exploration of Catalytic Applications Beyond Current Scope

While organophosphorus compounds are widely used as ligands in transition metal catalysis, the catalytic potential of hypophosphoric acid, tetraethyl ester itself remains largely unexplored. mdpi.com Future research is anticipated to delve into the catalytic activity of this compound and its derivatives in a variety of organic transformations. The unique electronic and steric properties of the hypophosphate moiety could lead to novel catalytic cycles and reactivity patterns.